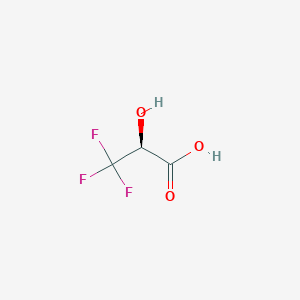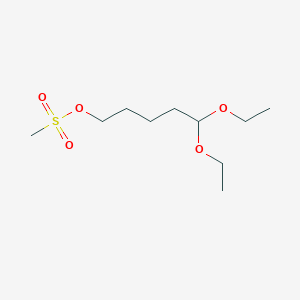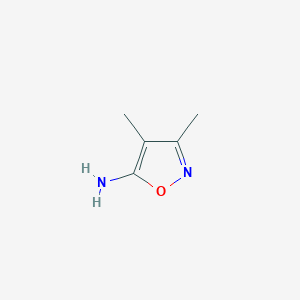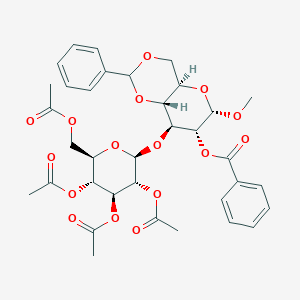
(S)-(-)-3,3,3-Trifluor-2-hydroxypropansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of racemic and enantiopure forms of 3,3,3-trifluoro-2-hydroxypropanoic acid has been explored through different methodologies. A notable process involves the preparation of racemic 2-trifluoromethyl-3-hydroxypropionic acid from 3,3,3-trifluoropropene, followed by resolution to isolate the (R)- and (S)- enantiomers. This method underscores the compound's versatility as a chiral building block in organic synthesis (CHIMIA, 1996).
Molecular Structure Analysis
The molecular structure of (S)-(-)-3,3,3-trifluoro-2-hydroxypropanoic acid is characterized by a specific O=C—C—O(H) torsion angle, contributing to its distinctive chemical behavior. Crystallographic studies have revealed the compound's ability to form hydrogen bonds and C—H⋯O contacts, facilitating the formation of molecular sheets in the crystal lattice (Acta Crystallographica Section E, 2013).
Chemical Reactions and Properties
The presence of fluorine significantly impacts the chemical reactivity and properties of (S)-(-)-3,3,3-trifluoro-2-hydroxypropanoic acid. Fluorine atoms enhance the compound's electrophilicity, making it a reactive species in various chemical transformations. Notably, the compound serves as a precursor for the synthesis of fluorinated dihydrocoumarins, indanones, and arylpropanoic acids through Friedel-Crafts alkylation under superacidic conditions, showcasing its utility in creating fluorine-containing molecules (The Journal of Organic Chemistry, 2010).
Wissenschaftliche Forschungsanwendungen
Nucleinsäureforschung
(S)-3,3,3-Trifluor-2-hydroxypropansäure hat potenzielle Anwendungen in der Nukleinsäureforschung, insbesondere bei der Synthese von Oligonukleotiden für therapeutische Anwendungen und biologische Studien. Ihre einzigartigen Eigenschaften können die Bindungsaffinität und die Resistenz gegenüber Abbau von Nukleinsäuren verbessern, was sie zu vielseitigen Werkzeugen in der Biosensorik, Genregulation, Wirkstoffabgabe und gezielten Therapie macht .
Biomedizin
In der Biomedizin könnte diese Verbindung bei der Synthese von Hydrogelen verwendet werden, die in verschiedenen Anwendungen wie 3D-Zellkulturen, Wirkstoffabgabe, Wundversorgung und Tissue Engineering eingesetzt werden. Die Modifikation von Hydrogelen mit funktionellen Gruppen, die von (S)-3,3,3-Trifluor-2-hydroxypropansäure abgeleitet sind, könnte ihre Abbaubarkeit und Biokompatibilität verbessern .
Biosensorik
Die Derivate der Verbindung könnten bei der Entwicklung von Biosensoren eingesetzt werden. Durch die Einarbeitung in bioinspirierte Materialien könnte die Empfindlichkeit und Selektivität von Biosensoren verbessert werden, darunter optische Sensoren, elektrochemische Sensoren, magnetische Biosensoren und Nukleinsäure-Nachweisplattformen für Point-of-Care-Diagnostik .
Wirkstoffabgabe
(S)-3,3,3-Trifluor-2-hydroxypropansäure könnte bei der Entwicklung von kontrollierten Wirkstoffabgabesystemen eine Rolle spielen. Ihre Derivate könnten zur Bildung von Nanopartikeln, Mikrosphären oder Gerüsten verwendet werden, die Wirkstoffe kontrolliert abgeben können, wodurch die Wirksamkeit verbessert und Nebenwirkungen reduziert werden .
Gezielte Therapie
In der gezielten Krebstherapie könnte die Verbindung verwendet werden, um Liganden oder Aptamere zu modifizieren, die therapeutische Mittel direkt an Krebszellen liefern. Dieser gezielte Ansatz minimiert die Toxizität für gesunde Zellen und erhöht die Wirksamkeit von Krebsbehandlungen .
Nanostruktur-Erstellung
Die Verbindung kann zur Erstellung von Nanostrukturen für verschiedene Anwendungen beitragen, darunter Biosensorik, Bioimaging sowie Krankheitsdiagnose und -therapie. Ihre Eigenschaften könnten genutzt werden, um DNA- oder andere Nukleinsäure-basierte Nanostrukturen mit erhöhter Biostabilität und verbesserter Effizienz der Zellinternalisierung zu konstruieren .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGUTLIPHZYCX-SFOWXEAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H](C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125995-00-8 | |
| Record name | (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)








